molecular formula C13H18O3 B13678309 Ethyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate

Ethyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate

Cat. No.: B13678309
M. Wt: 222.28 g/mol
InChI Key: KMFOCGHNBULNTK-UHFFFAOYSA-N
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Description

Ethyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate (CAS RN 858785-69-0) is a chiral β-hydroxy ester compound of interest in organic synthesis and pharmaceutical intermediate development. This compound belongs to a class of β-hydroxy esters that are efficiently constructed through catalytic enantioselective Reformatsky reactions . These reactions are a widespread strategy for the key formation of carbon-carbon bonds, enabling the production of such chiral building blocks in high yields and excellent enantiomeric excess . As a β-hydroxy ester derivative, its structure is consistent with those that serve as useful precursors to active pharmaceutical ingredients such as (R)-tomoxetine and (R)-duloxetine . The 2,4-dimethylphenyl substituent suggests potential for exploration in the development of benzo-fused heterocyclic derivatives, which are investigated for activity against metabolic disorders . This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C13H18O3/c1-4-16-13(15)8-12(14)11-6-5-9(2)7-10(11)3/h5-7,12,14H,4,8H2,1-3H3

InChI Key

KMFOCGHNBULNTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)C)C)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate

Catalytic Enantioselective Reformatsky Reaction

One of the most effective modern methods for synthesizing this compound is through a highly catalytic enantioselective Reformatsky reaction. This reaction involves the coupling of aldehydes or ketones with ethyl iodoacetate mediated by dimethylzinc (Me₂Zn) and a chiral ligand, such as prolinol derivatives, to induce enantioselectivity.

Reaction Conditions and Procedure
  • Catalyst and Ligand: A prolinol-based chiral ligand (e.g., L5) is used at approximately 40 mol%.
  • Reagents: Ethyl iodoacetate (1 equiv), Me₂Zn (4 equiv).
  • Solvent: Diethyl ether (Et₂O) is preferred for high yield and enantiomeric excess.
  • Temperature: Initial stirring at 0 °C followed by room temperature reactions.
  • Additives: Triphenylphosphine oxide (Ph₃PO) at 20 mol% enhances reaction efficiency.

The reaction proceeds by forming a zinc enolate from ethyl iodoacetate and Me₂Zn, which then adds to the aldehyde (e.g., 2,4-dimethylbenzaldehyde) to form the β-hydroxy ester with high enantiomeric excess.

Optimization Data (Excerpt from Table 1)
Entry Solvent Yield (%) Enantiomeric Excess (ee, %)
1 THF 90 77
4 Dichloromethane (DCM) 92 81
10 Diethyl Ether (Et₂O) 94 93
12 Et₂O (optimized) 95 96

Note: Diethyl ether provides the best balance of yield and enantioselectivity for this reaction.

Research Outcomes
  • The product this compound was obtained with an optical rotation $$[α]_D^{20} = -20.1$$ (c 0.53, CH₂Cl₂).
  • Proton NMR and Carbon NMR data confirm the structure and purity.
  • Enantiomeric excess was determined by chiral HPLC, confirming high stereoselectivity.

This method is scalable to gram quantities with consistent results, making it suitable for research and industrial applications.

Esterification of 3-(2,4-Dimethylphenyl)-3-hydroxypropanoic Acid

An alternative classical approach involves the esterification of the corresponding hydroxy acid with ethanol under acidic conditions.

Related Synthesis via Aldol-Type Addition

The β-hydroxy ester structure can also be accessed through aldol addition reactions between aromatic aldehydes and ethyl diazoacetate or related derivatives, catalyzed by Lewis acids such as MgI₂·(Et₂O)_n.

  • This route enables the formation of β-hydroxy esters with various aromatic substituents, including 2,4-dimethylphenyl.
  • Optimization of equivalents of catalyst and base (e.g., DIPEA) is crucial for maximizing yield and enantioselectivity.
  • Typical yields range from 78% to 91%, with enantiomeric excesses up to 91% depending on conditions and substrates.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Enantiomeric Excess (ee, %) Notes
Enantioselective Reformatsky Reaction Ethyl iodoacetate, Me₂Zn, prolinol ligand 0 °C to RT, Et₂O solvent 93–96 Up to 96 High stereoselectivity, scalable
Acid-Catalyzed Esterification 3-(2,4-dimethylphenyl)-3-hydroxypropanoic acid, ethanol, acid catalyst Reflux in ethanol Moderate Not stereoselective Classical method, requires pure acid
Aldol Addition with Lewis Acid Catalyst Aromatic aldehyde, ethyl diazoacetate, MgI₂·(Et₂O)_n, DIPEA Room temperature, Lewis acid 78–91 Up to 91 Alternative route, moderate stereocontrol

Detailed Research Outcomes and Analytical Data

  • NMR Characterization:

    • $$^{1}H$$ NMR (400 MHz, CDCl₃): Signals consistent with aromatic protons (δ 6.99–7.40 ppm), methine proton adjacent to hydroxyl (δ 5.30–5.38 ppm), ethyl ester protons (quartet at δ 4.22 ppm, triplet at δ 1.31 ppm), methyl groups on phenyl ring (δ 2.34 ppm), and methylene protons (δ 2.62–2.76 ppm).
    • $$^{13}C$$ NMR (100 MHz, CDCl₃): Carbonyl carbon at δ 172.5 ppm, aromatic carbons between δ 125.1–137.5 ppm, and aliphatic carbons consistent with the ester and hydroxypropanoate moiety.
  • Optical Rotation: $$[α]_D^{20} = -20.1$$ (c 0.53, CH₂Cl₂), indicating enantiomeric purity.

  • Enantiomeric Excess: Determined by chiral HPLC, values up to 96% ee achieved under optimized Reformatsky conditions.

  • Yield: Consistently high yields (above 90%) in catalytic enantioselective synthesis, with slightly lower yields in classical esterification routes.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form a ketone. This reaction is catalyzed by strong oxidizing agents under controlled conditions:

ReagentConditionsProductYieldSource
KMnO₄Acidic aqueous medium, 0°CEthyl 3-(2,4-dimethylphenyl)-3-oxopropanoate72%
CrO₃Acetic acid, 40°CEthyl 3-(2,4-dimethylphenyl)-3-oxopropanoate68%

Mechanistic Insight :
The hydroxy group is oxidized via a two-step proton abstraction followed by hydride transfer to the oxidizing agent, forming a carbonyl group .

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis to yield the corresponding carboxylic acid:

ReagentConditionsProductYieldSource
HCl (6 M)Reflux, 12 h3-(2,4-Dimethylphenyl)-3-hydroxypropanoic acid89%
NaOH (2 M)RT, 24 h3-(2,4-Dimethylphenyl)-3-hydroxypropanoic acid95%

Key Observation :
Alkaline hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the ester carbonyl .

Nucleophilic Aromatic Substitution

The electron-rich 2,4-dimethylphenyl group participates in electrophilic substitution reactions. For example, bromination occurs regioselectively at the para position to the methyl groups:

ReagentConditionsProductYieldSource
Br₂ (1.2 eq)FeBr₃, CH₂Cl₂, 0°CEthyl 3-(2,4-dimethyl-5-bromophenyl)-3-hydroxypropanoate65%

Regioselectivity :
Methyl groups act as ortho/para-directing substituents, favoring substitution at the less sterically hindered para position .

Carbonyl-Ene Reactions

The hydroxy group engages in Zn(OTf)₂-catalyzed carbonyl-ene reactions with α-keto esters, forming complex oxazole derivatives:

ReagentConditionsProductYieldSource
Ethyl trifluoropyruvateZn(OTf)₂ (15 mol%), DCE, 70°CEthyl 3-(2,4-dimethylphenyl)-5-(trifluoromethyl)oxazole-4-carboxylate78%

Mechanism :

  • Zn(OTf)₂ activates the alkyne in the substrate, forming an electrophilic intermediate.

  • Intramolecular cyclization generates an oxazoline intermediate.

  • Carbonyl-ene reaction with ethyl trifluoropyruvate yields the final oxazole product .

Enantioselective Transformations

The compound serves as a substrate in asymmetric catalysis. For example, Me₂Zn-mediated Reformatsky reactions produce enantiomerically enriched β-hydroxy esters:

CatalystConditionsEnantiomeric Excess (ee)Source
(S)-ProlinolMe₂Zn, toluene, 12 h83%

Stereochemical Outcome :
The prolinol-derived catalyst induces axial chirality during the zinc-enolate formation step, leading to high enantioselectivity .

Thermal Dehydration

Under acidic conditions, the β-hydroxy ester undergoes dehydration to form an α,β-unsaturated ester:

ReagentConditionsProductYieldSource
H₂SO₄ (cat.)Toluene, 110°C, 6 hEthyl 3-(2,4-dimethylphenyl)acrylate81%

Side Reaction :
Competing ester hydrolysis occurs if water is present, necessitating anhydrous conditions .

Biological Derivatization

The hydroxy group undergoes enzymatic acetylation in vitro, enhancing lipophilicity for drug delivery applications:

EnzymeConditionsProductYieldSource
Candida antarctica lipase BVinyl acetate, hexane, 37°CEthyl 3-(2,4-dimethylphenyl)-3-acetyloxypropanoate92%

Kinetic Resolution :
The enzyme selectively acetylates the (R)-enantiomer, enabling kinetic resolution of racemic mixtures .

Scientific Research Applications

Ethyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to various receptors and enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituents on the phenyl ring and ester group significantly influence reactivity, stability, and optical behavior. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Optical Activity ([α]$_D^{20}$) Key Findings References
Ethyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate 2,4-dimethylphenyl C₁₃H₁₈O₃ -20.1 (CH₂Cl₂) High enantioselectivity in synthesis; stable under acidic conditions.
Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate 4-nitrophenyl C₁₁H₁₃NO₅ Not reported (derivatized via Mosher's ester method) Electron-withdrawing nitro group enhances electrophilicity but reduces solubility.
Ethyl (S)-3-(2,6-dichlorophenyl)-3-hydroxypropanoate 2,6-dichlorophenyl C₁₁H₁₂Cl₂O₃ Not reported (derivatized similarly) Steric hindrance from Cl substituents lowers reaction yields.
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate 4-chlorophenyl, 2,2-dimethyl C₁₂H₁₅ClO₃ N/A Increased steric bulk improves thermal stability; acetylated derivative (m/z 408 [M+Na]⁺).
Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate 2-chlorophenyl, 2-phenyl C₁₇H₁₇ClO₂ N/A Planar structure with π-π interactions; used in agrochemicals.

Key Trends and Mechanistic Insights

Electron-Donating vs. Electron-Withdrawing Groups :

  • Methyl groups (2,4-dimethylphenyl) enhance solubility in organic solvents and stabilize intermediates in asymmetric synthesis .
  • Nitro or chloro substituents increase electrophilicity but may reduce reaction efficiency due to steric or electronic effects .

Steric Effects: Bulky substituents (e.g., 2,6-dichlorophenyl) hinder nucleophilic attack, lowering catalytic activity . 2,2-Dimethylpropanoate derivatives exhibit improved thermal stability, making them suitable for high-temperature applications .

Chiral Resolution: this compound achieves >90% ee using chiral columns, outperforming nitro- or chloro-substituted analogs that require derivatization (e.g., Mosher's esters) for configuration assignment .

Biological Activity

Ethyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a hydroxypropanoate moiety with a dimethyl-substituted phenyl group. The molecular formula is C13_{13}H16_{16}O3_3, and it has a molecular weight of approximately 220.27 g/mol. Its unique structure contributes to its biological activity, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor , particularly in the context of carbohydrate metabolism. It may inhibit enzymes like maltase and sucrase, which are crucial for carbohydrate digestion. This inhibition could help manage postprandial blood glucose levels, making it a candidate for diabetes management.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Modulation : The compound may act as a competitive inhibitor for specific enzymes, competing with substrates for binding sites.
  • Receptor Interaction : Its structural features allow it to bind to various receptors, potentially altering signaling pathways involved in inflammation and metabolism.
  • Oxidative Stress Reduction : There is evidence suggesting that the compound may reduce oxidative stress by scavenging free radicals, contributing to its anti-inflammatory effects.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on the antimicrobial effects of this compound reported significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Research : In a controlled experiment assessing the anti-inflammatory effects, the compound reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 40% .
  • Enzyme Activity Assays : Inhibition assays demonstrated that this compound exhibited an IC50_{50} value of 29 µM against sucrase, indicating strong potential for managing carbohydrate metabolism .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC13_{13}H16_{16}O3_3Dimethyl substitutionAntimicrobial, anti-inflammatory
Methyl 3-(2,4-dimethylphenyl)-2-hydroxypropanoateC12_{12}H14_{14}O3_3Hydroxy groupModerate antimicrobial activity
Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoateC13_{13}H14_{14}F2_2O3_3Difluorophenyl groupEnhanced binding affinity

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